N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide

Description

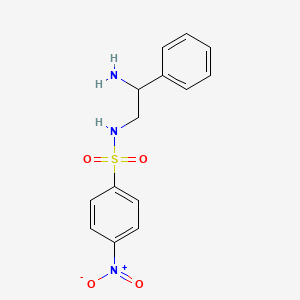

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide (CAS: 1795463-95-4 as its hydrochloride salt) is a sulfonamide derivative characterized by a phenylethylamine backbone linked to a 4-nitrobenzenesulfonyl group . Its molecular formula is C₁₅H₁₅N₃O₄S (free base), with a molecular weight of approximately 341.36 g/mol. The compound combines a sulfonamide group (critical for enzyme inhibition), a nitro group (electron-withdrawing), and a phenylethylamine moiety (aromatic interaction enhancer), making it structurally unique and pharmacologically versatile .

Properties

Molecular Formula |

C14H15N3O4S |

|---|---|

Molecular Weight |

321.35 g/mol |

IUPAC Name |

N-(2-amino-2-phenylethyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C14H15N3O4S/c15-14(11-4-2-1-3-5-11)10-16-22(20,21)13-8-6-12(7-9-13)17(18)19/h1-9,14,16H,10,15H2 |

InChI Key |

VEVLOBGVPLTVOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex organic molecules. It can undergo oxidation, reduction, and substitution reactions, allowing for the creation of various derivatives.

- Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide can facilitate oxidation, leading to nitrobenzene derivatives.

- Reduction Reducing agents such as sodium borohydride or lithium aluminum hydride can be used in reduction reactions to form amine derivatives.

- Substitution The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Biology The compound is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine this compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry This compound is utilized in developing advanced materials like polymers and dyes.

This compound has potential biological activities, particularly in pharmacological applications. It exhibits favorable absorption and distribution characteristics, with low plasma protein binding (approximately 72.9%), suggesting rapid distribution throughout tissues.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus (MIC comparable to antibiotics) | |

| Cardiovascular | Decreased perfusion pressure in isolated rat hearts | |

| Anticancer | Induces apoptosis in cancer cell lines |

Unique Properties

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications, setting it apart from other similar compounds.

Properties

- Molecular Formula:

- Molecular Weight: 321.35 g/mol

- IUPAC Name: N-(2-amino-2-phenylethyl)-4-nitrobenzenesulfonamide

- InChI: InChI=1S/C14H15N3O4S/c15-14(11-4-2-1-3-5-11)10-16-22(20,21)13-8-6-12(7-9-13)17(18)19/h1-9,14,16H,10,15H2

- InChI Key: VEVLOBGVPLTVOK-UHFFFAOYSA-N

- Canonical SMILES: C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N+[O-])N

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below highlights key structural differences between the target compound and its analogues:

| Compound Name | Substituents/Modifications | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Target Compound | 2-Amino-2-phenylethyl, 4-nitrobenzenesulfonamide | C₁₅H₁₅N₃O₄S | Sulfonamide, nitro, primary amine |

| N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide | Branched aliphatic amine (4-methylpentan-2-yl) | C₁₂H₁₉N₃O₄S | Sulfonamide, nitro, primary amine |

| N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide | Cyclohexyl backbone with aminomethyl group | C₁₃H₁₉N₃O₄S | Sulfonamide, nitro, primary amine |

| N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide | Cyclopropyl group on ethylamine | C₁₂H₁₅N₃O₄S | Sulfonamide, nitro, primary amine |

| N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide | Morpholine ring, 2-nitro substitution | C₁₃H₁₇N₃O₅S | Sulfonamide, nitro, tertiary amine |

Key Observations :

- Phenylethyl vs. Aliphatic Chains : The target compound’s phenylethyl group enhances aromatic interactions (e.g., receptor binding), unlike aliphatic or cyclohexyl chains in analogues .

- Nitro Position : The 4-nitro substitution on benzene (target) vs. 2-nitro () alters electronic effects and steric hindrance, impacting reactivity .

- Amine Substituents : Primary amines (target) vs. tertiary amines (e.g., morpholine in ) influence solubility and bioavailability .

Physicochemical Properties

| Property | Target Compound | N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide | N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 341.36 | 315.39 | 315.39 |

| Solubility | Low (hydrophobic phenyl) | Moderate (branched alkyl chain) | Low (rigid cyclohexyl) |

| LogP | ~2.5 (estimated) | ~1.8 | ~2.1 |

| pKa (amine) | ~9.5 | ~9.2 | ~9.8 |

Key Observations :

- The phenylethyl group in the target compound increases hydrophobicity (higher LogP) compared to aliphatic analogues .

Key Observations :

- The target compound’s phenylethylamine moiety may enhance binding to aromatic residues in enzymes or receptors, though specific activity data are pending .

- Fluorinated analogues () show improved pharmacokinetics, suggesting opportunities for structural optimization of the target compound.

Biological Activity

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a nitro-substituted benzene ring and an aminoethyl side chain. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction, forming reactive intermediates that may participate in cellular signaling or damage. The amine group facilitates hydrogen bonding and ionic interactions with proteins and nucleic acids, influencing their functionality and stability.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of traditional antibiotics, suggesting its viability as an alternative therapeutic agent .

2. Cardiovascular Effects

A study utilizing isolated rat heart models demonstrated that derivatives of benzene sulfonamides, including this compound, significantly affected coronary resistance and perfusion pressure. The compound exhibited a time-dependent decrease in perfusion pressure, indicating potential applications in managing cardiovascular conditions .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression. The compound's ability to alter cell viability and induce cell death at specific concentrations highlights its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Pharmacokinetic Properties

Pharmacokinetic studies using computational models have indicated that this compound exhibits favorable absorption and distribution characteristics. It shows low plasma protein binding (approximately 72.9%), suggesting rapid distribution throughout tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.